2-(isopropylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
2-(isopropylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a chemical compound with a complex structure combining aromatic rings, heterocycles, and sulfide groups. This combination suggests it has multifaceted chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopropylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one generally involves several key steps: formation of the pyrrolopyrimidinone core, introduction of the phenyl group, and attachment of the isopropylthio and methoxybenzyl substituents. Typical reactions involve nucleophilic substitution, cyclization, and aromatic substitutions.
Industrial Production Methods: On an industrial scale, the synthesis could be optimized by using catalysts to lower reaction temperatures and pressures. Continuous flow reactors might be used to improve yield and scalability. Raw materials and reagents would be chosen for their availability and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Likely involves the sulfur atom, converting thioethers to sulfoxides or sulfones.
Reduction: May involve the aromatic rings or pyrimidinone structure.
Substitution: Aromatic rings may undergo electrophilic or nucleophilic substitution depending on the substituents' nature.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Use of halogenating agents, nucleophiles like amines, or organometallics like Grignard reagents.
Major Products:
From oxidation: sulfoxides or sulfones.
From substitution: new derivatives with varied functional groups.
Scientific Research Applications
Chemistry: Utilized as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Its structure suggests potential for pharmaceutical research, possibly in the development of anti-cancer or anti-inflammatory agents.
Industry: Could be used in materials science, specifically in the design of new polymers or coatings due to its unique structural properties.
Mechanism of Action
The compound's mechanism of action would largely depend on its interactions with molecular targets. It may bind to specific receptors or enzymes due to its aromatic and heterocyclic components, affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
2-(methylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
2-(ethylthio)-3-(4-hydroxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one These have different alkylthio groups or aromatic substitutions, impacting their reactivity and biological activities.
Remember to always handle chemicals with care and follow proper safety protocols when working in the lab. This compound is fascinating, isn't it?
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-15(2)29-23-25-20-19(17-7-5-4-6-8-17)13-24-21(20)22(27)26(23)14-16-9-11-18(28-3)12-10-16/h4-13,15,24H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOHIJGZXRUGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)NC=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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